![molecular formula C8H15NO2 B6305621 rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95% CAS No. 2722514-29-4](/img/structure/B6305621.png)
rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95% (hereafter referred to as rel-HHP) is a natural product that has been isolated from a variety of plants and fungi. It is a hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol with a 95% purity. Rel-HHP has been studied for its potential medicinal applications, including anti-inflammatory, antioxidant, and anti-cancer activities. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mécanisme D'action
The mechanism of action of rel-HHP is not fully understood. However, it is believed that rel-HHP acts by modulating the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In particular, rel-HHP has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and apoptosis. In addition, rel-HHP has been shown to inhibit the activation of MAPK and PI3K/Akt pathways, which are involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
Rel-HHP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that rel-HHP has anti-inflammatory activity, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase. In addition, rel-HHP has been shown to have antioxidant activity, as evidenced by its ability to reduce the levels of reactive oxygen species and reduce oxidative damage. In vivo studies have shown that rel-HHP has anti-cancer activity, as evidenced by its ability to induce apoptosis and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Rel-HHP has several advantages for laboratory experiments. It is a natural product that is easily synthesized in a laboratory setting. In addition, rel-HHP has been studied for its potential medicinal applications, which makes it a useful tool for studying the biochemical and physiological effects of a compound. However, there are some limitations to using rel-HHP in laboratory experiments. For example, the mechanism of action of rel-HHP is not fully understood, which makes it difficult to predict the effects of the compound. In addition, the effects of rel-HHP may vary depending on the type of cell or tissue being studied.
Orientations Futures
For research include further investigation of the mechanism of action of rel-HHP and its effects on various cell types and tissues. In addition, further studies are needed to determine the optimal dose and administration route of rel-HHP for various therapeutic applications. Finally, further studies are needed to investigate the potential toxicity of rel-HHP and the potential for drug-drug interactions.
Méthodes De Synthèse
Rel-HHP is a natural product isolated from a variety of plants and fungi, including the plant species Carum carvi, Lonicera japonica, and Foeniculum vulgare. The synthesis of rel-HHP involves a series of steps, starting with the oxidation of 3-hydroxy-2-methyl-3-pentanol to form 3-hydroxy-2-methyl-3-pentanone. This is followed by the condensation of 3-hydroxy-2-methyl-3-pentanone with formaldehyde to form rel-HHP. The synthesis of rel-HHP is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Rel-HHP has been studied for its potential medicinal applications. Its anti-inflammatory, antioxidant, and anti-cancer activities have been studied in vitro and in vivo. In vitro studies have shown that rel-HHP has anti-inflammatory activity, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase. In vivo studies have shown that rel-HHP has antioxidant activity, as evidenced by its ability to reduce the levels of reactive oxygen species and reduce oxidative damage. In addition, rel-HHP has been shown to have anti-cancer activity, as evidenced by its ability to induce apoptosis and inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
[(3aR,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-5-8-4-9-3-7(8)1-2-11-6-8/h7,9-10H,1-6H2/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJNRBOVZLXNDZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1CNC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]2([C@H]1CNC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


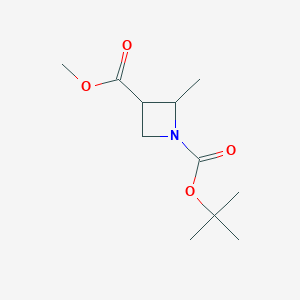
![[(Chlorodifluoromethyl)thio]benzene, 98%](/img/structure/B6305560.png)

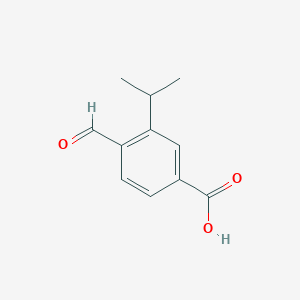


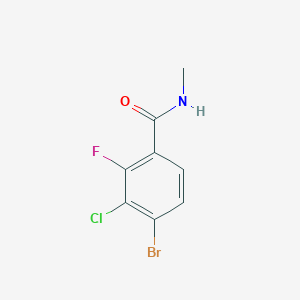
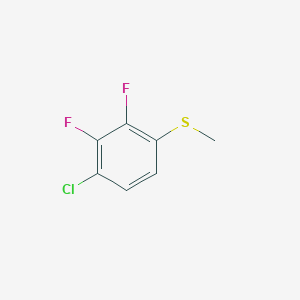
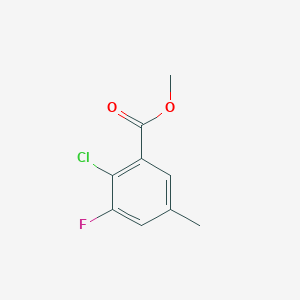

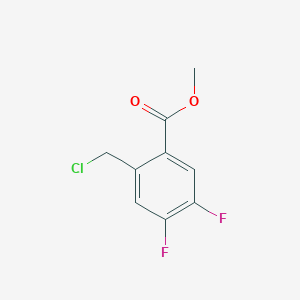
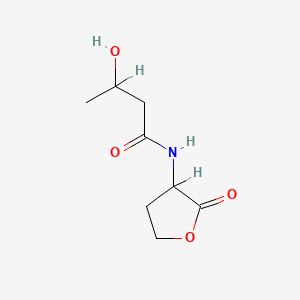
![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)